N-cyclopentyl-1-(3-hydroxy-3-methylbutyl)piperidine-3-sulfonamide
Description
N-cyclopentyl-1-(3-hydroxy-3-methylbutyl)piperidine-3-sulfonamide is a complex organic compound with a unique structure that includes a piperidine ring, a sulfonamide group, and a cyclopentyl group
Properties
IUPAC Name |
N-cyclopentyl-1-(3-hydroxy-3-methylbutyl)piperidine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O3S/c1-15(2,18)9-11-17-10-5-8-14(12-17)21(19,20)16-13-6-3-4-7-13/h13-14,16,18H,3-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIJMBQSRGMZSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCN1CCCC(C1)S(=O)(=O)NC2CCCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-1-(3-hydroxy-3-methylbutyl)piperidine-3-sulfonamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the sulfonamide group, and the attachment of the cyclopentyl and hydroxy-methylbutyl groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-1-(3-hydroxy-3-methylbutyl)piperidine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various electrophiles and nucleophiles. Reaction conditions such as solvent choice, temperature, and pH are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the sulfonamide group may produce an amine.
Scientific Research Applications
N-cyclopentyl-1-(3-hydroxy-3-methylbutyl)piperidine-3-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclopentyl-1-(3-hydroxy-3-methylbutyl)piperidine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The piperidine ring and other functional groups may also contribute to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-cyclopentyl-1-(3-hydroxy-3-methylbutyl)piperidine-3-sulfonamide include other piperidine-based sulfonamides and compounds with similar functional groups.
Uniqueness
What sets this compound apart is its unique combination of functional groups and structural features, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
